Dioctyltinbis[2-(dodecanoyloxy)ethylmercaptide]
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Overview
Description
Dioctyltinbis[2-(dodecanoyloxy)ethylmercaptide] is an organotin compound with the molecular formula C44H88O4S2Sn. It is known for its applications in various industrial and scientific fields due to its unique chemical properties. This compound is often used as a stabilizer in the production of polyvinyl chloride (PVC) and other polymers, providing enhanced durability and resistance to degradation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dioctyltinbis[2-(dodecanoyloxy)ethylmercaptide] typically involves the reaction of dioctyltin oxide with 2-(dodecanoyloxy)ethyl mercaptan. The reaction is carried out under controlled conditions, often in the presence of a solvent such as toluene or xylene, and requires heating to facilitate the formation of the desired product. The reaction can be represented as follows:
[ \text{Dioctyltin oxide} + 2 \text{(2-(dodecanoyloxy)ethyl mercaptan)} \rightarrow \text{Dioctyltinbis[2-(dodecanoyloxy)ethylmercaptide]} + \text{Water} ]
Industrial Production Methods
In industrial settings, the production of Dioctyltinbis[2-(dodecanoyloxy)ethylmercaptide] is scaled up using large reactors where the reactants are mixed and heated under controlled conditions. The process is optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
Dioctyltinbis[2-(dodecanoyloxy)ethylmercaptide] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dioctyltin oxide and other oxidation products.
Reduction: It can be reduced under specific conditions to yield dioctyltin hydride.
Substitution: The mercaptide groups can be substituted with other functional groups, leading to the formation of different organotin compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, including alkyl halides and amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields dioctyltin oxide, while substitution reactions can produce a wide range of organotin derivatives.
Scientific Research Applications
Dioctyltinbis[2-(dodecanoyloxy)ethylmercaptide] has several applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Studied for its potential effects on biological systems, including its role as an enzyme inhibitor.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Widely used as a stabilizer in the production of PVC and other polymers, enhancing their thermal stability and resistance to degradation.
Mechanism of Action
The mechanism by which Dioctyltinbis[2-(dodecanoyloxy)ethylmercaptide] exerts its effects involves its interaction with various molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. In industrial applications, it stabilizes polymers by preventing the degradation of polymer chains through its interaction with free radicals and other reactive species.
Comparison with Similar Compounds
Similar Compounds
Dibutyltin dilaurate: Another organotin compound used as a catalyst and stabilizer in polymer production.
Dioctyltin dilaurate: Similar in structure and function, used in similar applications as Dioctyltinbis[2-(dodecanoyloxy)ethylmercaptide].
Uniqueness
Dioctyltinbis[2-(dodecanoyloxy)ethylmercaptide] is unique due to its specific structure, which provides enhanced stability and reactivity compared to other organotin compounds. Its ability to act as both a stabilizer and a catalyst makes it highly versatile in various applications.
Properties
CAS No. |
28570-25-4 |
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Molecular Formula |
C44H88O4S2Sn |
Molecular Weight |
864.0 g/mol |
IUPAC Name |
2-[2-dodecanoyloxyethylsulfanyl(dioctyl)stannyl]sulfanylethyl dodecanoate |
InChI |
InChI=1S/2C14H28O2S.2C8H17.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-14(15)16-12-13-17;2*1-3-5-7-8-6-4-2;/h2*17H,2-13H2,1H3;2*1,3-8H2,2H3;/q;;;;+2/p-2 |
InChI Key |
MFZHVLHZBVYAEJ-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCCS[Sn](CCCCCCCC)(CCCCCCCC)SCCOC(=O)CCCCCCCCCCC |
Origin of Product |
United States |
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